(4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(5-methyl-3-phenylisoxazol-4-yl)methanone
Description
The compound "(4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(5-methyl-3-phenylisoxazol-4-yl)methanone" features a piperazine core linked to a 4-amino-2-chlorophenyl group and a 5-methyl-3-phenylisoxazole moiety.
Properties
Molecular Formula |
C21H21ClN4O2 |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone |
InChI |
InChI=1S/C21H21ClN4O2/c1-14-19(20(24-28-14)15-5-3-2-4-6-15)21(27)26-11-9-25(10-12-26)18-8-7-16(23)13-17(18)22/h2-8,13H,9-12,23H2,1H3 |
InChI Key |
LKVVDIGPKAFRRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(5-methyl-3-phenylisoxazol-4-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-amino-2-chlorophenylpiperazine and 5-methyl-3-phenylisoxazole. These intermediates are then coupled under specific reaction conditions, often involving catalysts and solvents, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(5-methyl-3-phenylisoxazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit significant antidepressant effects. The presence of the amino group in this compound enhances its interaction with serotonin receptors, which are crucial for mood regulation. In animal models, compounds similar to (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(5-methyl-3-phenylisoxazol-4-yl)methanone have shown promising results in reducing depressive-like behaviors .
Antipsychotic Properties
Studies have demonstrated that piperazine derivatives can act as atypical antipsychotics. The compound's structure allows it to influence dopaminergic and serotonergic pathways, which are often dysregulated in psychotic disorders. Clinical trials have indicated that such compounds can alleviate symptoms of schizophrenia and bipolar disorder .
Anticancer Potential
Recent investigations into the anticancer properties of isoxazole-containing compounds suggest that they may inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival. Case studies have reported that similar compounds can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .
Case Studies
Mechanism of Action
The mechanism of action of (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(5-methyl-3-phenylisoxazol-4-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues from
Compounds 4 and 5 in are thiazole derivatives with fluorophenyl and chlorophenyl substituents. Key differences from the target compound include:
- Core Heterocycle : Thiazole (in compounds 4/5) vs. isoxazole (target).
- Substituents: Fluoro/chlorophenyl groups (4/5) vs. amino-chlorophenyl and phenylisoxazole (target).
- Crystallography: Compounds 4/5 crystallize in triclinic $ P\bar{1} $ symmetry with two independent molecules per asymmetric unit, displaying planar conformations except for one fluorophenyl group oriented perpendicularly . No crystallographic data are available for the target compound.
Piperazine-Linked Analogues from and
Compounds w3 () and m6 () share the piperazine-methanone scaffold but differ in substituents:
- w3 : Incorporates a triazole-pyrimidine system with a chloro substituent.
- m6: Features an isopropyl-triazole group and acetophenone linkage.
Key Differences :
- The target compound’s isoxazole moiety may confer distinct electronic and steric properties compared to triazole or pyrimidine systems.
- Amino-chlorophenyl groups (target) vs. chloro-pyrimidine (w3) or isopropyl-triazole (m6) may influence solubility and receptor binding.
Implications for Bioactivity
While bioactivity data for the target compound are absent, structural trends from analogs suggest:
- Electron-Withdrawing Groups (e.g., Cl, F in compounds 4/5): Enhance stability and influence binding affinity.
- Heterocycle Choice : Isoxazole (target) vs. thiazole (4/5) or triazole (w3/m6) may alter metabolic stability or target selectivity.
- Amino Groups: The 4-amino group in the target compound could facilitate hydrogen bonding, a feature absent in compounds 4/5 and m6 .
Biological Activity
The compound (4-(4-Amino-2-chlorophenyl)piperazin-1-yl)(5-methyl-3-phenylisoxazol-4-yl)methanone has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy against various cell lines, and related case studies.
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 335.82 g/mol
- SMILES Notation : CN1CCN(CC1)c2ccc(c(c2)Cl)N(=O)c3cc(cc(c3)C)C(=O)N
The compound functions primarily through the modulation of neurotransmitter systems and induction of apoptotic pathways in cancer cells. The piperazine moiety is known to interact with various receptors, including serotonin and dopamine receptors, while the isoxazole ring contributes to its anticancer properties by inhibiting cell proliferation.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural frameworks exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of piperazine have shown promising results against breast (MCF-7) and liver (HepG2) cancer cells.
| Compound | Cell Line | IC (µg/mL) | Mechanism |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 modulation |
| 4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |
| Target Compound | MCF-7 | TBD | TBD |
Neuropharmacological Effects
The compound's piperazine structure suggests potential neuropharmacological applications. Piperazine derivatives have been linked to antidepressant and anxiolytic effects through their action on serotonin receptors. Studies indicate that modifications to the piperazine ring can enhance receptor affinity and selectivity.
Case Studies
-
Study on Anticancer Properties :
A study evaluated the cytotoxicity of a series of piperazine derivatives, including those similar to the target compound, against MCF-7 and HepG2 cell lines. The results indicated that compounds with electron-withdrawing groups significantly enhanced cytotoxic activity, suggesting that the presence of a chlorine atom in the aromatic ring is beneficial for antitumor efficacy . -
Neuropharmacological Assessment :
Another investigation focused on the neuropharmacological profile of piperazine derivatives, revealing that certain modifications led to increased serotonin receptor binding affinity. This study highlighted the potential use of such compounds in treating mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
